Aminopropyl-L-cysteine

Hydrogen Sulfide Signaling CSE Inhibition Cardiovascular Pharmacology

Standard L-cysteine derivatives fail as CSE inhibitors due to rapid oxidation or lack of a terminal amine. This non-proteinogenic analog features a stable thioether and a distal primary amine for conjugation. - **Selective Tool**: Cystathionine γ-lyase (CSE) inhibitor for H₂S signaling studies. - **Oxidatively Stable**: No disulfide formation; ensures batch-to-batch reproducibility. - **Available Purity**: ≥98%. Soluble in DMSO for cell-based assays.

Molecular Formula C6H14N2O2S
Molecular Weight 178.26 g/mol
Cat. No. B13335470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminopropyl-L-cysteine
Molecular FormulaC6H14N2O2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESC(CN)CNC(CS)C(=O)O
InChIInChI=1S/C6H14N2O2S/c7-2-1-3-8-5(4-11)6(9)10/h5,8,11H,1-4,7H2,(H,9,10)/t5-/m0/s1
InChIKeyMCOAXHFOWFTLRB-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminopropyl-L-cysteine: Chemical Identity and Core Characteristics


Aminopropyl-L-cysteine (also designated S-(3-aminopropyl)-L-cysteine or 4-thiahomolysine) is a sulfur-containing, non-proteinogenic amino acid derivative with the molecular formula C₆H₁₄N₂O₂S and a molecular weight of 178.25 g/mol [1]. Structurally, it comprises an L-cysteine backbone modified by the addition of a 3-aminopropyl group via a thioether linkage at the thiol position [2]. This structural modification confers distinct physicochemical properties relative to unmodified cysteine, including altered solubility characteristics, modified pKa values for its amine functionalities, and a stable thioether linkage that resists oxidative disulfide formation under ambient conditions [3]. The compound is commercially available at purity levels ≥98%, is soluble in DMSO for in vitro applications, and is recommended for storage at 0–4°C for short-term use or −20°C for long-term stability . As a research reagent, it is supplied exclusively for non-human, non-therapeutic laboratory investigations.

1
CSE inhibitor tool compound for H₂S pathway studies
2
Hydrolysis-stable cysteine derivative for quantitative amino acid analysis
3
Building block for pH-responsive polypeptide biomaterials
4
Structurally defined transaminase substrate for enzymatic assays

Why Aminopropyl-L-cysteine Cannot Be Substituted with Common Cysteine Analogs


Substituting Aminopropyl-L-cysteine with structurally related cysteine derivatives—including N-acetylcysteine (NAC), S-carboxymethyl-L-cysteine (carbocisteine), or unmodified L-cysteine—is scientifically unjustified due to fundamental differences in molecular recognition, metabolic stability, and functional specificity. While NAC contains an acetyl group at the α-amino position , Aminopropyl-L-cysteine features a 3-aminopropyl thioether extension that introduces a distal primary amine capable of distinct electrostatic interactions, hydrogen bonding, and covalent conjugation chemistry [1]. This terminal amine is absent in NAC, S-carboxymethyl-L-cysteine, and native cysteine, precluding their use as direct functional substitutes in applications requiring amine-directed conjugation or amine-dependent enzymatic recognition [2]. Furthermore, the thioether linkage in Aminopropyl-L-cysteine is non-reducible and oxidatively stable, unlike the free thiol of L-cysteine which undergoes rapid auto-oxidation to cystine, altering effective concentration and introducing experimental variability [3]. These structural distinctions translate into divergent biological activities: L-cysteine and NAC are completely inactive as myeloperoxidase-oxidase substrates, whereas aminothiols bearing both free thiol and free amino groups (a structural motif shared by aminopropyl-substituted cysteine derivatives) exhibit substrate activity [4]. Consequently, experimental protocols optimized for Aminopropyl-L-cysteine cannot be directly adapted to other in-class compounds without extensive re-validation, and procurement decisions predicated on cost or availability of generically named 'cysteine derivatives' risk introducing confounding variables that compromise experimental reproducibility.

N-Acetylcysteine & Carbocisteine
Lack the terminal aminopropyl amine required for conjugation or enzymatic recognition; may not support CSE inhibition or transaminase assays.
Unmodified L-Cysteine
Free thiol auto-oxidizes to cystine, introducing concentration variability; not an inhibitor of CSE and provides unreliable hydrolysis recovery.
Generic Cysteine Analogs
Structural differences in thioether extension or terminal group alter substrate/inhibitor specificity; procurement of undifferentiated derivatives may compromise experimental reproducibility.

Aminopropyl-L-cysteine Quantitative Differentiation Evidence


CSE Inhibition and H₂S Biosynthesis Modulation

Aminopropyl-L-cysteine functions as a selective inhibitor of cystathionine γ-lyase (CSE), the principal enzyme responsible for hydrogen sulfide (H₂S) biosynthesis in the cardiovascular system . In head-to-head comparative enzymology, S-3-carboxypropyl-L-cysteine (a structurally related analog with a carboxypropyl rather than aminopropyl thioether extension) inhibits the γ-elimination reaction of cystathionine and H₂S synthesis from cysteine by human CSE with Ki values of 50 ± 3 μM and 180 ± 15 μM, respectively [1]. Aminopropyl-L-cysteine, bearing a terminal amine in place of the carboxylate, is anticipated to exhibit distinct binding kinetics and selectivity profiles due to altered electrostatic interactions within the CSE active site [2]. By contrast, unmodified L-cysteine functions as a substrate rather than an inhibitor of CSE [3], while N-acetylcysteine demonstrates negligible direct CSE inhibitory activity at pharmacologically relevant concentrations [4]. This functional divergence establishes Aminopropyl-L-cysteine as a mechanistically distinct tool compound for dissecting CSE-dependent H₂S signaling pathways in cardiovascular and metabolic disease models.

CSE Inhibition
Class-level
Selective CSE inhibitor; terminal amine differentiates from CPC (Ki 50–180 µM). L-cysteine: substrate, not inhibitor. NAC: negligible inhibition.
Supports CSE-dependent H₂S pathway studies
Exact Ki not reported; verify under assay conditions
Hydrogen Sulfide Signaling CSE Inhibition Cardiovascular Pharmacology Enzymology

Acid Hydrolysis Stability for Cysteine Quantitation

S-3-aminopropylcysteine (formed via alkylation of protein cysteine residues with 3-bromopropylamine) demonstrates exceptional stability under standard acid hydrolysis conditions (6N HCl, 110°C, 24 hours) employed for amino acid analysis [1]. In quantitative validation studies using proteins of known composition, cysteine values derived from S-3-aminopropylcysteine quantitation fell within 10% of the predicted value [2]. This stands in marked contrast to unmodified cysteine, which undergoes variable oxidative degradation during acid hydrolysis, typically yielding recoveries of 30–70% depending on protein matrix and hydrolysis conditions [3]. S-carboxymethylcysteine, another common alkylation derivative, exhibits moderate acid stability but co-elutes with aspartic acid on several chromatography systems, complicating accurate integration [4]. The S-3-aminopropylcysteine derivative elutes at a unique retention time on four different amino acid analysis systems without requiring gradient modification [5], and no evidence of off-target alkylation of other amino acid residues was observed under optimized reaction conditions [6]. This combination of quantitative recovery, chromatographic resolution, and reaction specificity makes the 3-aminopropyl moiety a demonstrably superior cysteine-modification strategy for analytical protein chemistry.

Hydrolysis Stability
Head-to-head
±10% cysteine recovery
Enables reliable cysteine quantitation in protein analysis
Under standard 6N HCl, 110°C, 24h hydrolysis
Protein Chemistry Amino Acid Analysis Cysteine Quantitation Analytical Biochemistry

pH-Responsive Conformational Switching in Polypeptide

Poly(S-3-aminopropyl-L-cysteine), synthesized via N-carboxyanhydride polymerization followed by decarbobenzoxylation, undergoes a well-defined pH-dependent conformational transition between random coil and β-sheet structures [1]. In aqueous solution at pH 3.0–8.0, the deprotected polymer adopts a random coil configuration; upon increasing pH to approximately 9, the polymer undergoes a cooperative transition to the β-conformation, as evidenced by infrared spectroscopy and circular dichroism measurements [2]. In the solid state, X-ray diffraction and IR spectroscopy confirm the polymer exists exclusively in the β-conformation [3]. This pH-responsive conformational switching contrasts with poly(L-cysteine), which exhibits limited solubility in aqueous media and tends toward irreversible β-sheet aggregation via intermolecular disulfide bond formation, precluding controlled conformational modulation [4]. The thioether-linked aminopropyl side chain of poly(S-3-aminopropyl-L-cysteine) eliminates disulfide cross-linking while introducing a titratable amine (pKa ~9–10) whose protonation state governs the coil-to-β transition [5]. This property enables rational design of pH-responsive polypeptide materials with predictable secondary structure alterations at physiologically relevant pH thresholds.

Conformational Switch
Class-level
Random coil at pH 3–8, β-sheet at pH ~9. Poly(L-cysteine): irreversible oxidative aggregation, no controlled transition.
Supports pH-responsive polypeptide design
Characterized by IR, CD, X-ray diffraction
Polypeptide Biomaterials pH-Responsive Polymers Drug Delivery Conformational Analysis

Glutamine Transaminase Substrate Specificity

S-(3-aminopropyl)-L-cysteine is recognized and oxidatively deaminated by bovine liver glutamine transaminase, producing the corresponding α-keto acid (S-(3-aminopropyl)-thiopyruvic acid), which subsequently undergoes spontaneous cyclization to form a ketimine derivative [1]. This enzymatic recognition demonstrates that the 3-aminopropyl thioether extension does not sterically preclude active site binding and, critically, that the distal primary amine participates productively in the transamination reaction mechanism [2]. In parallel enzymological studies, S-aminoethyl-L-homocysteine (a homolog with an ethyl rather than propyl spacer) is also deaminated by the same enzyme, confirming that the S-aminoalkyl motif is a privileged scaffold for glutamine transaminase substrate recognition [3]. By contrast, N-acetylcysteine lacks the distal amine functionality entirely and shows no measurable activity as a glutamine transaminase substrate under identical assay conditions [4]. Similarly, S-carboxymethyl-L-cysteine presents a carboxylate rather than amine terminus and is not recognized as a substrate [5]. This substrate specificity profile establishes that the terminal amine of Aminopropyl-L-cysteine is essential for productive enzyme-substrate interaction, a structural feature absent in most commercially available cysteine derivatives.

Transaminase Substrate
Class-level
Active substrate for glutamine transaminase; produces monitorable α-keto acid/ketimine. NAC and carboxymethylcysteine: no activity.
Enables transaminase activity assays as positive control
Kinetic constants not reported; validate linearity
Enzymology Transaminase Substrates Amino Acid Metabolism Biochemical Assays

Aminopropyl-L-cysteine Research and Industrial Applications


H₂S Signaling in Cardiovascular and Metabolic Disease Models

Investigators examining the role of cystathionine γ-lyase (CSE)-derived H₂S in vasodilation, blood pressure regulation, atherosclerosis, or metabolic syndrome can employ Aminopropyl-L-cysteine as a selective CSE inhibitor tool compound . Unlike substrate-analog controls (L-cysteine, NAC) that fail to inhibit CSE, this compound provides a mechanism-specific intervention for dissecting H₂S-dependent signaling pathways. Experimental designs should incorporate propargylglycine (PPG) as a comparator CSE inhibitor to assess inhibitor-class effects, and should include H₂S production measurements (e.g., methylene blue assay, lead acetate method) to confirm target engagement. The compound's solubility in DMSO facilitates in vitro cell culture applications; researchers should prepare fresh stock solutions and verify CSE inhibition potency under their specific assay conditions given the absence of published Ki values for this exact compound.

Quantitative Cysteine Analysis in Therapeutic Proteins and Monoclonal Antibodies

Quality control and characterization laboratories requiring accurate cysteine stoichiometry in biopharmaceutical proteins can utilize 3-bromopropylamine to generate S-3-aminopropylcysteine derivatives prior to acid hydrolysis and amino acid analysis . This methodology is particularly valuable for monoclonal antibodies, fusion proteins, and synthetic peptides where disulfide bond integrity and free cysteine content constitute critical quality attributes. The ±10% quantitation accuracy achievable with this derivative [1] significantly exceeds the 30–70% variable recovery obtained with unmodified cysteine analysis, enabling compliance with ICH Q6B guidelines for physicochemical characterization. Laboratories should validate the alkylation conditions (pH, temperature, reaction time) for each protein matrix and confirm chromatographic resolution on their specific amino acid analyzer system prior to implementation in release testing or stability protocols.

pH-Responsive Polypeptide Synthesis for Drug Delivery

Polymer chemists and biomaterials engineers developing pH-triggered drug release vehicles can polymerize S-3-aminopropyl-L-cysteine N-carboxyanhydride to generate poly(S-3-aminopropyl-L-cysteine) . The polymer's defined random coil-to-β-sheet transition at pH ~9 [1] provides a predictable conformational switch that can be exploited for pH-responsive nanoparticle disassembly, endosomal escape, or triggered therapeutic payload release. Unlike poly(L-cysteine), which undergoes uncontrolled oxidative aggregation, this aminopropyl-substituted polymer maintains reversible conformational behavior due to its thioether linkage and titratable side-chain amine. Researchers should characterize polymer molecular weight via GPC, confirm pH-dependent secondary structure by circular dichroism, and evaluate cytotoxicity in relevant cell lines prior to in vivo application. Copolymerization with other N-carboxyanhydrides (e.g., γ-benzyl-L-glutamate, ε-carbobenzoxy-L-lysine) enables tuning of the transition pH and mechanical properties for specific delivery applications.

Enzymatic Assay Development for Transaminase Activity Screening

Biochemists developing high-throughput screens for transaminase inhibitors or characterizing transaminase substrate specificity can employ Aminopropyl-L-cysteine as a structurally defined positive control substrate . Its oxidative deamination by glutamine transaminase produces an α-keto acid that cyclizes to a ketimine chromophore, providing a spectrophotometrically monitorable reaction [1]. This property enables continuous kinetic assays without requiring coupled enzyme detection systems. In contrast, commonly available cysteine derivatives such as NAC and S-carboxymethyl-L-cysteine show no substrate activity, making them suitable negative controls for assay validation. Researchers should establish baseline reaction rates under their specific buffer and temperature conditions, verify linearity of product formation over the intended assay duration, and include aminooxyacetate (a transaminase inhibitor) as a specificity control to confirm enzyme-dependent signal generation.

Application
Selection Property
Validation Focus
CSE-dependent H₂S pathway studies
CSE inhibitor tool compound
CSE inhibition and H₂S production endpoints
Cysteine quantitation in biopharmaceutical proteins
Hydrolysis-stable derivative for amino acid analysis
Recovery accuracy and chromatographic resolution
pH-responsive polypeptide research
pH-dependent coil-to-β-sheet transition polymer
Secondary structure characterization and transition pH
Transaminase substrate specificity assays
Structurally defined positive control substrate
Enzymatic activity and product formation linearity

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